molecular formula C13H15N3O2S2 B2518623 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one CAS No. 2210054-26-3

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2518623
CAS No.: 2210054-26-3
M. Wt: 309.4
InChI Key: GTBJLLBHLXAAFE-UHFFFAOYSA-N
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Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a synthetic organic compound that features a thiadiazole ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Final Coupling: The final step involves coupling the thiadiazole, piperidine, and thiophene moieties under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one could be used as a building block for the synthesis of more complex molecules.

Biology

In biology, the compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one would depend on its specific biological target. For example, if the compound acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(pyridin-2-yl)ethan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-12(8-11-2-1-7-19-11)16-5-3-10(4-6-16)18-13-15-14-9-20-13/h1-2,7,9-10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBJLLBHLXAAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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